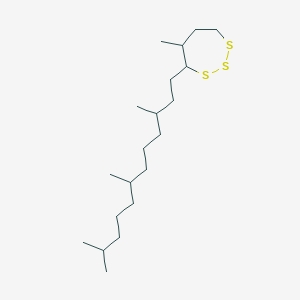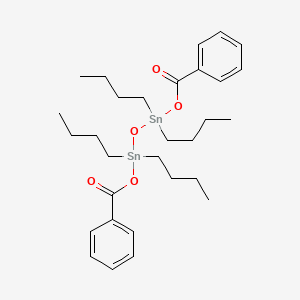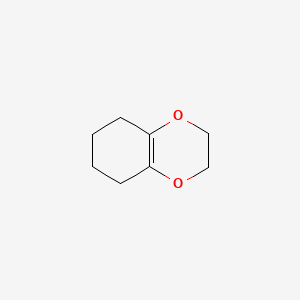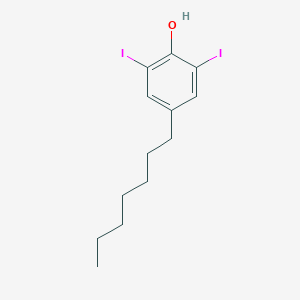
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is a complex organic compound characterized by its unique structure, which includes a trithiepane ring and a long alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane typically involves multi-step organic reactions. The process begins with the preparation of the trithiepane ring, followed by the introduction of the alkyl chain. Common reagents used in these reactions include sulfur sources, alkyl halides, and catalysts to facilitate ring formation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The alkyl chain can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of the compound, as well as substituted derivatives with different functional groups.
Applications De Recherche Scientifique
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-dithiepane
- 5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-tetrathiepane
Uniqueness
5-Methyl-4-(3,7,11-trimethyldodecyl)-1,2,3-trithiepane is unique due to its specific trithiepane ring structure combined with a long alkyl chain. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.
Propriétés
Numéro CAS |
125617-58-5 |
|---|---|
Formule moléculaire |
C20H40S3 |
Poids moléculaire |
376.7 g/mol |
Nom IUPAC |
5-methyl-4-(3,7,11-trimethyldodecyl)trithiepane |
InChI |
InChI=1S/C20H40S3/c1-16(2)8-6-9-17(3)10-7-11-18(4)12-13-20-19(5)14-15-21-23-22-20/h16-20H,6-15H2,1-5H3 |
Clé InChI |
PQHDOVBWQWDMQL-UHFFFAOYSA-N |
SMILES canonique |
CC1CCSSSC1CCC(C)CCCC(C)CCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,6-Cycloheptatrien-1-one, 2-[(tributylstannyl)oxy]-](/img/structure/B14296392.png)

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)

![Methyl 9-methyl-1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B14296414.png)
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)



![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
![Bis[3-(chlorocarbonyl)-4-methylphenyl]iodanium hydrogen sulfate](/img/structure/B14296445.png)

![2-[(3-Anilino-2-sulfanylpropyl)sulfanyl]phenol](/img/structure/B14296451.png)

